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Compound of Interest

Compound Name: RGFP966

Cat. No.: B591150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, chemical properties,

mechanism of action, and experimental evaluation of RGFP966, a potent and selective inhibitor

of Histone Deacetylase 3 (HDAC3).

Discovery and Development
RGFP966 emerged from research efforts focused on developing selective inhibitors for

individual HDAC isoenzymes to overcome the broad side-effect profiles of pan-HDAC

inhibitors.[1] It belongs to the o-aminoanilide or benzamide class of HDAC inhibitors, which are

characterized by a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's

active site.[1][2] The development of this class, including the well-known inhibitor Entinostat

(MS-275), paved the way for analogues with refined selectivity.[1] RGFP966 was identified as a

highly selective and potent inhibitor of HDAC3, making it a critical chemical probe to investigate

the specific biological roles of this enzyme and a lead compound for therapeutic development.

[1][3]

Chemical and Physical Properties
RGFP966 is a synthetic, small-molecule compound. Its key chemical and physical properties

are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

(2E)-N-(2-Amino-4-

fluorophenyl)-3-[1-(3-phenyl-2-

propen-1-yl)-1H-pyrazol-4-

yl]-2-propenamide

[4]

Molecular Formula C₂₁H₁₉FN₄O [5]

Molecular Weight 362.4 g/mol [5]

CAS Number 1357389-11-7 [5]

Appearance Solid [5]

Purity ≥98% [4]

Solubility
Soluble in DMSO (e.g., to 67

mg/mL or 100 mM)
[6]

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=

C(C=N2)C=CC(=O)NC3=C(C=

C(C=C3)F)N

[4]

Storage Conditions

Store solid form desiccated at

or below -20°C. Solid form is

stable for at least 12 months.

[5]

Mechanism of Action
RGFP966 is a potent, selective, and competitive tight-binding inhibitor of HDAC3.[5][7] It is

characterized by a slow-on/slow-off binding kinetic.[5][7]

In Vitro Inhibitory Activity
RGFP966 shows high selectivity for HDAC3 over other HDAC isoforms, particularly other Class

I HDACs (HDAC1, 2, and 8).[7] However, some studies note that its selectivity, while

significant, may be more modest under certain assay conditions, with some inhibitory activity

against HDAC1 and HDAC2.[8][9]
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Enzyme IC₅₀ Value Notes Reference(s)

HDAC3 80 nM (0.08 µM)

Consistently reported

value in cell-free,

substrate-dependent

biochemical assays.

[4][5][7]

HDAC1
>15 µM / 4.42 µM /

5.6 µM

Reported as having

no effective inhibition

up to 15 µM. Other

studies report

micromolar inhibition,

suggesting ~3-5 fold

selectivity for HDAC3

over HDAC1.

[7][9]

HDAC2
>15 µM / 6.8 µM / 9.7

µM

Reported as having

no effective inhibition

up to 15 µM. Other

studies report

micromolar inhibition.

[7][9]

HDAC8 >15 µM / >100 µM
No significant

inhibition observed.
[9]

Cellular Effects and Signaling Pathways
By inhibiting HDAC3, RGFP966 prevents the removal of acetyl groups from lysine residues on

both histone and non-histone proteins, leading to a variety of downstream cellular effects.

Histone Acetylation: Treatment of cells with RGFP966 leads to increased acetylation of

specific histone marks, including H3K9/K14, H3K27, and H4K5, which alters chromatin

structure and gene expression.[5][7]

Anti-proliferative and Pro-apoptotic Effects: In cancer cell lines, such as cutaneous T cell

lymphoma (CTCL), RGFP966 decreases cell growth by inducing apoptosis, an effect

associated with DNA damage and impaired S phase progression.[5][7]
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Anti-inflammatory Effects: RGFP966 demonstrates anti-inflammatory properties by

modulating key signaling pathways.[10] It downregulates the expression of pro-inflammatory

genes like IL-1β, IL-6, and IL-12b while upregulating anti-inflammatory genes such as IL-10.

[11][12]

Neuroprotection and Neuroplasticity: The compound is blood-brain barrier penetrant and has

been shown to exert neuroprotective effects.[13][14] It enhances long-term memory and

cortical plasticity.[13]

Two critical signaling pathways modulated by RGFP966 are the NF-κB and Nrf2 pathways.

HDAC3 is known to deacetylate the p65 subunit of NF-κB, a key step for its transcriptional

activation. RGFP966 inhibits this process. Interestingly, it reduces the transcriptional activity of

NF-κB p65 without altering the overall acetylation status of the p65 protein itself, suggesting it

may act by inhibiting the co-activation of its transcriptional activity.[10][12] This leads to a

reduction in the expression of NF-κB target inflammatory genes.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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